molecular formula C12H7Cl2N3 B2557973 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1326816-77-6

4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2557973
CAS No.: 1326816-77-6
M. Wt: 264.11
InChI Key: NGLJJYGXHIZWLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorophenylhydrazine with 4-chloro-3-nitrobenzaldehyde, followed by cyclization in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolo[1,5-a]pyrazine oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine, with the CAS number 1019918-88-7, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H7Cl2N3C_{12}H_7Cl_2N_3. The structure features a pyrazolo[1,5-a]pyrazine core with chlorine substituents that may influence its biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of compounds related to pyrazolo derivatives. For instance, a study on similar pyrazolo compounds indicated that they exhibited significant inhibitory activity against various kinases associated with cancer progression. Specifically, compounds showed low micromolar activity against AKT2/PKBβ, a critical kinase in glioma malignancy .

Table 1: Summary of Anticancer Activity

CompoundTarget KinaseIC50 (µM)Cancer Type
4jAKT2/PKBβ12Glioblastoma
4jAKT1/PKBα14Glioblastoma

The compound 4j (related to the pyrazolo series) was noted for its ability to inhibit the formation of neurospheres from primary patient-derived glioma stem cells while showing relatively low toxicity to non-cancerous cells .

The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases that are pivotal in oncogenic signaling pathways. The inhibition of AKT signaling is particularly noteworthy as it plays a vital role in cell survival and proliferation in cancer cells.

Case Studies and Research Findings

In an examination of various pyrazolo derivatives, it was found that modifications to the pyrazole core could enhance biological activity. For example, substituents like chlorine were shown to improve anticancer efficacy against glioma cell lines .

Another study reported that certain substituted pyrazoles displayed selective inhibition of AMPARs (α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors), which are implicated in neurodegenerative diseases . Although not directly related to this compound, these findings suggest a broader potential for pyrazole derivatives in therapeutic applications.

Properties

IUPAC Name

4-chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-9-3-1-2-8(6-9)10-7-11-12(14)15-4-5-17(11)16-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLJJYGXHIZWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C=CN=C(C3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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